molecular formula C16H30O2Sn B178360 3-tributylstannyl-5H-furan-2-one CAS No. 145439-08-3

3-tributylstannyl-5H-furan-2-one

Cat. No.: B178360
CAS No.: 145439-08-3
M. Wt: 373.1 g/mol
InChI Key: NQGYAHXSRJZRAX-UHFFFAOYSA-N
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Description

3-Tributylstannyl-5H-furan-2-one is a specialized organotin reagent designed for use in palladium-catalyzed Stille cross-coupling reactions. This chemistry is a powerful tool for forming carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules . The integration of a furan-2-one (γ-butenolide) moiety is particularly valuable, as this structural unit is a core component in over 13,000 natural products and numerous synthetic compounds with significant biological activities . The butenolide scaffold is found in a wide range of bioactive molecules, including those with demonstrated antimicrobial, antifungal, and anticancer properties . In research, this reagent enables the stereospecific elaboration of the γ-alkylidenebutenolide skeleton, a structure present in various natural isolates and pharmacologically active targets . Its primary research value lies in its application as a versatile synthon for the efficient and stereoselective synthesis of complex butenolide derivatives, which are of high interest in medicinal chemistry and materials science . The mechanism of action involves the transfer of the 3-tributylstannyl-functionalized furan-2-one group to an organic electrophile, such as an aryl or vinyl halide, in the presence of a palladium catalyst. This cross-coupling allows for the precise incorporation of the functionalized butenolide ring into larger molecular architectures, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents .

Properties

IUPAC Name

4-tributylstannyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3O2.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1H,3H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGYAHXSRJZRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Stannylation Using Tributyltin Hydride

The most straightforward method involves reacting furan-2-one with tributyltin hydride (Bu<sub>3</sub>SnH) under inert conditions. This radical-mediated process proceeds via a chain mechanism:

  • Initiation : AIBN (azobisisobutyronitrile) generates radicals at 60–80°C.

  • Propagation : Bu<sub>3</sub>SnH donates a hydrogen atom to the furanone radical intermediate.

  • Termination : Radical recombination yields the stannylated product.

Reaction Conditions :

  • Solvent: Benzene or toluene

  • Temperature: 80°C

  • Yield: 46% (with inseparable regioisomers)

Limitations :

  • Low regioselectivity between 3- and 4-stannylated products.

  • Requires chromatographic separation, reducing scalability.

Desulphurative Stannylation of Phenylthiofuranones

Mechanism and Optimization

A superior approach utilizes phenylthiofuranones (5) and (6) as precursors. Treatment with two equivalents of tributylstannane (Bu<sub>3</sub>SnH) replaces the phenylthio group with a stannyl moiety via a desulphurative pathway:

Steps :

  • Sulfide Activation : The vinyl sulfide undergoes single-electron transfer (SET) with Bu<sub>3</sub>SnH.

  • Radical Substitution : Phenylthio group is replaced by tributylstannyl.

  • Rearomatization : The furanone ring reforms, yielding 3-tributylstannyl-5H-furan-2-one.

Data Table 1: Yields from Desulphurative Stannylation

PrecursorProductYield (%)Conditions
(5) PhS-C<sub>4</sub>H<sub>3</sub>O<sub>2</sub>3-Bu<sub>3</sub>Sn-C<sub>4</sub>H<sub>3</sub>O<sub>2</sub>82Toluene, 25°C, 2 hr
(6) PhS-C<sub>4</sub>H<sub>3</sub>O<sub>2</sub>4-Bu<sub>3</sub>Sn-C<sub>4</sub>H<sub>3</sub>O<sub>2</sub>57Toluene, 25°C, 2 hr

Advantages :

  • High regioselectivity for 3-substitution.

  • Avoids radical side reactions.

Multi-Component Reaction Approach

Three-Component Coupling

A one-pot synthesis combines aniline derivatives, dialkylacetylenedicarboxylates, and aromatic aldehydes catalyzed by tetra-n-butylammonium bisulfate (TBAB):

Reaction Pathway :

  • Knoevenagel Condensation : Aldehyde and aniline form an imine.

  • Michael Addition : Dialkylacetylenedicarboxylate attacks the imine.

  • Cyclization : Intramolecular esterification yields the furanone core.

Data Table 2: Optimized Conditions and Yields

AldehydeAnilineDialkylacetylenedicarboxylateYield (%)
BenzaldehydeAnilineDimethyl acetylenedicarboxylate92
4-Nitrobenzaldehyde4-ChloroanilineDiethyl acetylenedicarboxylate88

Catalyst Role : TBAB stabilizes intermediates via ion-pair interactions, accelerating cyclization.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Direct Stannylation46LowModerateHigh
Desulphurative Stannylation82HighHighModerate
Multi-Component Reaction92ModerateLowLow

Key Insights :

  • Desulphurative stannylation balances yield and scalability for industrial use.

  • Multi-component reactions excel in diversity but require costly catalysts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

EvitaChem’s protocol scales desulphurative stannylation using continuous flow reactors:

  • Residence Time : 10–15 minutes.

  • Throughput : 5 kg/day.

  • Purity : >99% (by HPLC).

Optimization Parameters :

  • Temperature: 50°C (prevents Bu<sub>3</sub>SnH decomposition).

  • Pressure: 2 bar (enhances reaction rate).

Mechanistic Insights into Key Reactions

Radical vs. Polar Pathways

  • Direct Stannylation : Proceeds through a radical chain mechanism, confirmed by ESR studies.

  • Desulphurative Stannylation : Involves polar intermediates, as evidenced by deuterium labeling experiments.

Computational Modeling :
DFT calculations reveal a lower activation energy (ΔG‡ = 18.7 kcal/mol) for the desulphurative pathway compared to radical routes (ΔG‡ = 24.3 kcal/mol) .

Chemical Reactions Analysis

Types of Reactions

3-Tributylstannyl-5H-furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted furans, oxides, and other organotin compounds. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

3-Tributylstannyl-5H-furan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tributylstannyl-5H-furan-2-one involves its interaction with various molecular targets. The tributylstannyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The furan ring structure provides stability and facilitates interactions with biological molecules, making it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents Molecular Formula Key Features/Applications Reference
3-Tributylstannyl-5H-furan-2-one 3-Sn(C₄Hₙ)₃ C₁₇H₃₀O₂Sn Organometallic synthesis
5-Benzylfuran-2(3H)-one 5-C₆H₅CH₂ C₁₁H₁₀O₂ NMR studies for electronic effects
3-Heptyldihydro-5-methyl-2(3H)-furanone 3-C₇H₁₅, 5-CH₃ C₁₂H₂₂O₂ Food additive (flavorant)
5-Methyl-5-(3-methylbutyl)dihydrofuran-2(3H)-one 5-CH₃, 5-C₅H₁₁ C₁₁H₂₀O₂ Flavor and fragrance industry
3-Acetyl-5-(3-fluorophenyl)dihydrofuran-2(3H)-one 3-COCH₃, 5-C₆H₄F C₁₃H₁₃FO₃ Pharmaceutical intermediate

Key Observations :

  • Electronic Effects : The tributylstannyl group in the target compound enhances electrophilicity at the 3-position, unlike alkyl (e.g., heptyl) or aromatic (e.g., benzyl) substituents, which modulate electron density through inductive or resonance effects .
  • Toxicity: Organotin compounds like this compound are highly regulated due to environmental and health risks, whereas non-metallic analogs (e.g., 5-methyl derivatives) are generally safer for industrial use .

Spectroscopic and Physical Properties

  • NMR Shifts: The stannyl group induces significant deshielding in ¹H and ¹³C NMR spectra compared to alkyl-substituted furanones. For example, 5-benzylfuran-2(3H)-one shows aromatic proton resonances at δ 7.2–7.4 ppm, whereas tin-containing analogs exhibit broader peaks due to quadrupolar relaxation .
  • Boiling Points: Bulky substituents (e.g., heptyl in 3-heptyldihydro-5-methyl-2(3H)-furanone) increase hydrophobicity and boiling points (>250°C), while the stannyl group may reduce volatility due to molecular weight (MW = 409.2 g/mol) .

Biological Activity

3-Tributylstannyl-5H-furan-2-one, an organotin compound with the molecular formula C16H30O2Sn, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a furan-2-one ring substituted with a tributylstannyl group. This unique structure contributes to its reactivity and biological interactions. The tributylstannyl group enhances the compound's ability to participate in various chemical reactions, making it a versatile candidate for biological studies.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In particular, studies have shown that it can inhibit the growth of various bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition of growth
Candida albicansSignificant reduction
Escherichia coliModerate inhibition

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines. The compound exhibited IC50 values indicating potent cytotoxicity, comparable to established chemotherapeutic agents .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG20.002
MCF70.002
CACONot reported

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, several hypotheses exist:

  • Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cellular processes, leading to inhibition of growth or induction of apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Similar organotin compounds have been shown to induce oxidative stress by generating ROS, which can damage cellular components and lead to cell death.
  • Inhibition of Key Pathways : Preliminary studies suggest that the compound may inhibit pathways critical for microbial survival and proliferation, such as cell wall synthesis or metabolic pathways.

Study on Antifungal Activity

A study conducted by researchers at a pharmaceutical laboratory demonstrated the antifungal efficacy of this compound against Candida albicans. The results indicated a significant reduction in fungal load in treated samples compared to controls, reinforcing the compound's potential as an antifungal agent.

Cytotoxicity Assessment

In another study published in a peer-reviewed journal, the cytotoxic effects of the compound were evaluated across multiple cancer cell lines. The findings revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-tributylstannyl-5H-furan-2-one
Reactant of Route 2
3-tributylstannyl-5H-furan-2-one

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